N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O6S/c1-33-17-9-12-22(34-2)20(13-17)27-24(29)15-28-14-23(25(30)19-5-3-4-6-21(19)28)35(31,32)18-10-7-16(26)8-11-18/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPATXDOZDNWRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core, a fluorobenzenesulfonyl group, and a dimethoxyphenyl substituent. Its molecular formula is , with a molecular weight of 484.52 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 484.52 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The mechanism of action for this compound likely involves the interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may modulate the activity of these proteins, leading to various biological effects. For instance, compounds with similar structures have shown to inhibit specific enzyme activities, which could be a pathway for its biological effects .
Antitumor Activity
Recent studies have indicated that compounds with similar quinoline structures exhibit significant antitumor activity. For example, derivatives have been tested against various cancer cell lines using both 2D and 3D culture methods. The IC50 values for some related compounds were found to be in the low micromolar range (e.g., IC50 values around 0.85 μM to 6.75 μM), indicating potent activity against lung cancer cell lines such as A549 and HCC827 .
Antimicrobial Activity
In addition to antitumor properties, there is emerging evidence that compounds within this class may also possess antimicrobial activities. The binding affinity to DNA has been proposed as a mechanism for their action against bacterial strains .
Structure-Activity Relationship (SAR)
The presence of specific functional groups significantly influences the biological activity of these compounds. For instance:
- Fluoro Group : Enhances potency and selectivity against certain enzymes.
- Dimethoxy Substituents : May increase lipophilicity and improve membrane permeability.
A structure-activity relationship study on similar compounds demonstrated that modifications at the phenyl ring can lead to substantial changes in biological efficacy .
Case Studies
- Antitumor Screening : A study evaluated the effectiveness of a series of quinoline derivatives on human lung cancer cell lines (A549, HCC827). The results indicated that certain modifications resulted in enhanced cytotoxicity compared to standard treatments.
- Enzyme Inhibition : Another research focused on the inhibition of α-l-fucosidases by structurally related compounds, revealing that specific substitutions could lead to increased inhibition potency (IC50 values as low as 0.0079 μM) against human lysosomal enzymes .
Scientific Research Applications
Structure and Composition
The compound consists of a dimethoxyphenyl moiety linked to a quinoline derivative, which is further substituted with a fluorobenzenesulfonyl group. Its molecular formula is , and it possesses significant biological activity due to the presence of various functional groups.
Medicinal Chemistry
N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has been investigated for its potential as a therapeutic agent. The quinoline framework is known for its diverse biological activities, including antimalarial, antibacterial, and anticancer properties.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of quinoline were tested for their cytotoxic effects on various cancer cell lines. The results indicated that compounds similar to this compound exhibited potent activity against breast and lung cancer cells, suggesting that modifications to the quinoline structure can enhance anticancer efficacy .
Pharmacology
The compound's unique structure allows it to interact with biological targets effectively. Research indicates that it may act as an inhibitor of specific enzymes involved in disease pathways.
Case Study: Enzyme Inhibition
A study focused on the inhibition of certain kinases revealed that the fluorobenzenesulfonyl group enhances binding affinity to target enzymes. This property is critical in drug design for diseases like cancer and inflammatory disorders .
Synthetic Applications
This compound can serve as a key intermediate in the synthesis of more complex molecules. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry.
Table 2: Synthetic Pathways
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form new compounds |
| Coupling Reactions | Can be used in cross-coupling reactions |
| Functional Group Modifications | Allows for the introduction of various functional groups |
Q & A
Basic: What are the standard synthetic protocols for preparing this compound, and what key intermediates are involved?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Construction of the quinoline core via Friedländer condensation, using aniline derivatives and ketones under acidic/basic catalysis .
- Step 2: Functionalization of the quinoline ring with 4-fluorobenzenesulfonyl and acetamide groups via nucleophilic substitution or coupling reactions .
- Key Intermediates:
- 4-Fluorobenzenesulfonyl chloride for sulfonylation.
- 2,5-dimethoxyaniline for the acetamide side chain.
Methodology: Reaction conditions (e.g., reflux in ethanol or DMF, 48–72 hours) and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for yield optimization .
Advanced: How can researchers optimize the yield of the final product while minimizing side reactions during sulfonylation?
Answer:
- Controlled Sulfonylation: Use a stoichiometric excess of 4-fluorobenzenesulfonyl chloride (1.2–1.5 eq) in anhydrous DMF at 0–5°C to reduce undesired polysubstitution .
- Catalysis: Add a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
- Monitoring: Track progress via TLC or HPLC to terminate the reaction at ~85% conversion, avoiding decomposition of the quinoline core .
Basic: Which spectroscopic techniques are recommended for structural characterization?
Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, sulfonyl group via 19F NMR) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding interactions (e.g., acetamide NH⋯O quinoline) .
Advanced: How to resolve contradictions in biological activity data (e.g., varying IC50 values in anticancer assays)?
Answer:
- Purity Verification: Ensure >95% purity via HPLC and rule out impurities using LC-MS .
- Assay Standardization: Control variables like cell line passage number, serum concentration, and incubation time .
- Mechanistic Studies: Perform kinase inhibition profiling or apoptosis assays (e.g., caspase-3 activation) to clarify target specificity .
Basic: What are the known biological targets or activities associated with this compound?
Answer:
- Anticancer Activity: Inhibits topoisomerase II and induces apoptosis in breast cancer cell lines (e.g., MCF-7, IC50 ~12 µM) .
- Antimicrobial Properties: Active against Gram-positive bacteria (e.g., S. aureus, MIC 25 µg/mL) via membrane disruption .
- Enzyme Inhibition: Potent COX-2 inhibition (IC50 0.8 µM) due to sulfonyl group interactions .
Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
Answer:
- Electronic Effects: The electron-withdrawing sulfonyl group activates the quinoline C-3 position for nucleophilic attack .
- Solvent Influence: Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating substitution rates .
- Steric Hindrance: Bulky substituents on the phenylacetamide moiety may reduce reactivity at adjacent positions .
Basic: How to assess the compound’s stability under physiological conditions?
Answer:
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–48 hours; monitor degradation via HPLC .
- Light/Temperature Sensitivity: Conduct accelerated stability studies (40°C/75% RH) per ICH guidelines .
Advanced: What computational methods can predict binding affinities to biological targets?
Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or topoisomerase II .
- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .
- QSAR Models: Correlate substituent electronegativity with antimicrobial potency .
Basic: What are the recommended storage conditions to maintain compound integrity?
Answer:
- Short-Term: Store at -20°C in airtight, light-protected vials with desiccant .
- Long-Term: Lyophilize and keep under nitrogen at -80°C to prevent hydrolysis of the sulfonyl group .
Advanced: How to address low solubility in aqueous media for in vivo studies?
Answer:
- Prodrug Design: Introduce phosphate or PEG groups at the acetamide nitrogen to enhance hydrophilicity .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
- Co-Solvents: Use 10% DMSO/90% saline for intraperitoneal administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
